1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
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Overview
Description
1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a tetrahydroquinoline moiety linked to a pyridazinyl sulfanyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps:
Formation of Tetrahydroquinoline: The tetrahydroquinoline moiety can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Synthesis of Pyridazinyl Sulfanyl Ethanone: The pyridazinyl sulfanyl ethanone can be synthesized by reacting 3,4,5-trimethoxyphenyl hydrazine with a suitable diketone, followed by thiolation to introduce the sulfanyl group.
Coupling Reaction: The final step involves coupling the tetrahydroquinoline moiety with the pyridazinyl sulfanyl ethanone under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Conditions for substitution reactions vary, but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like a halogen or alkyl group.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of structural modifications on biological activity, helping to elucidate structure-activity relationships.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of certain biological pathways, potentially affecting cellular processes like signal transduction or metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one: This compound is unique due to its combination of a tetrahydroquinoline moiety and a pyridazinyl sulfanyl ethanone structure.
Other Tetrahydroquinoline Derivatives: Compounds with similar tetrahydroquinoline structures but different substituents or functional groups.
Pyridazinyl Derivatives: Compounds featuring the pyridazinyl moiety but with different attached groups or modifications.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-29-20-13-17(14-21(30-2)24(20)31-3)18-10-11-22(26-25-18)32-15-23(28)27-12-6-8-16-7-4-5-9-19(16)27/h4-5,7,9-11,13-14H,6,8,12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQXMGKDTUHXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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